molecular formula C23H25N3O5 B2777082 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 941882-88-8

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B2777082
CAS No.: 941882-88-8
M. Wt: 423.469
InChI Key: FRYCXODIENLGGD-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₂₃H₂₅N₃O₅ (estimated based on structural analogs in and ), features a pyridazinone core substituted with a 3,4-dimethoxyphenyl group at the 3-position. The acetamide side chain is linked to a 4-methoxyphenethylamine moiety. Pyridazinone derivatives are known for diverse pharmacological activities, including anti-inflammatory, analgesic, and enzyme inhibitory effects . The methoxy groups on both aromatic rings enhance lipophilicity and may influence receptor binding affinity, as seen in structurally related compounds (e.g., tetrahydroisoquinoline derivatives in ). While specific pharmacological data for this compound is unavailable in the provided evidence, its structural features align with analogs reported for antipyretic and receptor-targeting applications .

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-29-18-7-4-16(5-8-18)12-13-24-22(27)15-26-23(28)11-9-19(25-26)17-6-10-20(30-2)21(14-17)31-3/h4-11,14H,12-13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYCXODIENLGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies based on existing literature.

  • Molecular Formula : C23H25N3O6
  • Molecular Weight : 439.47 g/mol
  • Structure : The compound contains a pyridazinone core, methoxy groups, and an acetamide functional group which contribute to its reactivity and biological interactions.
PropertyValue
Molecular Weight439.47 g/mol
LogP1.7863
Polar Surface Area83.541 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

The biological activity of this compound is attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. Key mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.
  • Receptor Modulation : It might interact with cell surface receptors, altering signaling pathways that regulate cell growth and differentiation.
  • Gene Expression Regulation : The compound could influence gene expression associated with disease progression.

Biological Activity

Research indicates that the compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest potential anticancer properties due to its structural similarity to known antineoplastic agents.
  • Anti-inflammatory Effects : The presence of methoxy groups may enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, indicating a potential for antimicrobial applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • A study on pyridazinone derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that modifications to the pyridazinone structure can enhance antitumor activity .
  • Research on methoxy-substituted phenyl compounds indicated promising anti-inflammatory effects in animal models, highlighting the importance of functional groups in modulating biological responses .

Table of Related Compounds and Their Activities

Compound NameBiological Activity
N-(4-hydroxyphenyl)acetamideAnalgesic and antipyretic
N-(3-amino-4-methoxyphenyl)acetamideAnti-inflammatory
2-(6-Oxopyridazin-1-yl)acetic acidAntimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs from the evidence:

Compound Name / ID Pyridazinone Substituent Acetamide Side Chain Molecular Weight Key Features Reference
Target Compound 3-(3,4-Dimethoxyphenyl) N-(4-Methoxyphenethyl) ~421.5* Enhanced lipophilicity due to three methoxy groups; potential CNS activity.
2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenethyl)acetamide 3-(4-Methoxyphenyl) N-(4-Methoxyphenethyl) 393.44 Reduced steric hindrance; lower molecular weight.
Y041-4925 3-(3,4-Dimethoxyphenyl) N-(4-Phenylbutan-2-yl) 421.5 Bulkier side chain; increased hydrophobicity.
Compound 6e (Antipyrine Hybrid) 3-(4-Benzylpiperidin-1-yl) N-(Antipyrine derivative) - Piperidine moiety may enhance blood-brain barrier penetration.
Compound 6f (Chlorophenylpiperazinyl) 3-[4-(4-Chlorophenyl)piperazinyl] N-(Antipyrine derivative) - Chlorine atom improves metabolic stability; potential cytotoxicity.
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide 4,5-Dichloro-6-oxopyridazin-1(6H)-yl N-(Sulfonamide derivative) - Chlorine substituents increase electrophilicity; higher reactivity.

*Molecular weight estimated based on and .

Key Observations:

Substituent Effects on Pyridazinone Core: The 3,4-dimethoxyphenyl group in the target compound (vs. Chlorinated pyridazinones (e.g., ) exhibit higher electrophilicity, which may improve enzyme inhibition but increase toxicity risks .

Side Chain Modifications :

  • The 4-methoxyphenethyl group in the target compound balances lipophilicity and solubility compared to bulkier analogs like Y041-4925 (4-phenylbutan-2-yl) .
  • Piperazinyl/piperidinyl side chains () introduce basic nitrogen atoms, improving water solubility and pharmacokinetic profiles .

Synthetic Routes :

  • The target compound is likely synthesized via amide coupling between 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid and 4-methoxyphenethylamine, analogous to methods in and .
  • Chlorinated analogs () require harsh conditions (thionyl chloride/DMF), whereas methoxy-substituted derivatives may use milder coupling agents like BOP () .

Pharmacological Implications :

  • Methoxy groups are associated with anti-inflammatory activity, as observed in antipyrine hybrids () .
  • Sulfonamide and halogenated analogs () may target enzymes like PRMT5 or formyl peptide receptors but face higher metabolic clearance .

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